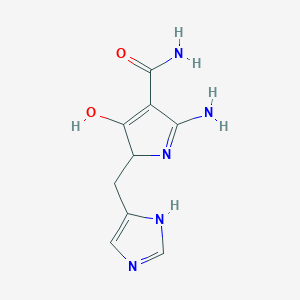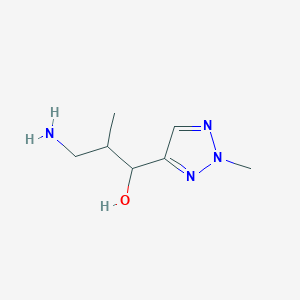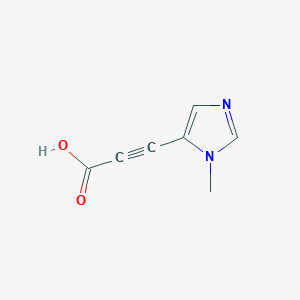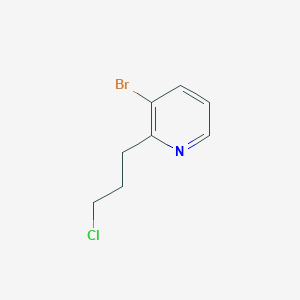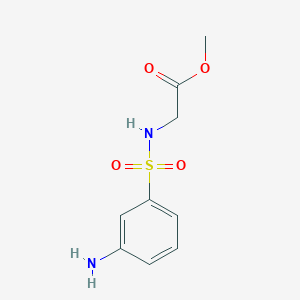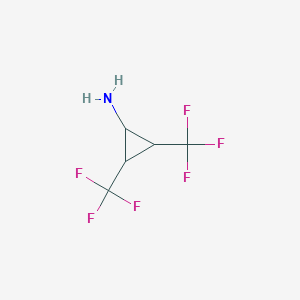
1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-methoxyethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The methoxyethyl group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparación Con Compuestos Similares
1-(2-Methoxyethyl)-1H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine: This compound has a phenoxyethyl group instead of a methoxyethyl group, which may result in different chemical and biological properties.
2-Methoxyethanol: Although not a triazole, this compound contains a methoxyethyl group and is used as a solvent in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with the methoxyethyl group, resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H10N4O |
|---|---|
Peso molecular |
142.16 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)triazol-4-amine |
InChI |
InChI=1S/C5H10N4O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3,6H2,1H3 |
Clave InChI |
SCTMGOGHGKXVON-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



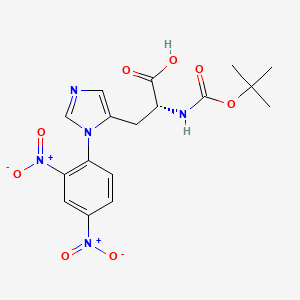
![5-[(3-Methylbutanamido)methyl]thiophene-2-sulfonyl chloride](/img/structure/B13164640.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)



